BenchChemオンラインストアへようこそ!

4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

This compound features a dual-amide, ethylenediamine-linked benzamide core distinct from simpler analogs like CPI1189 (tert-butyl) and BRD3308 (direct anilide). The extended linker makes it an essential tool for systematic SAR explorations of HDAC isoform selectivity and spacer-length effects on binding kinetics. Ideal as a reference standard or impurity marker in HPLC method development for benzamide-based pharmaceuticals. Use for polypharmacology screening in comorbid neurodegenerative and metabolic disorder programs. Request a quote today for this unique research reagent.

Molecular Formula C19H20FN3O3
Molecular Weight 357.385
CAS No. 1021026-89-0
Cat. No. B2993051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide
CAS1021026-89-0
Molecular FormulaC19H20FN3O3
Molecular Weight357.385
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C19H20FN3O3/c1-13(24)23-17-8-4-15(5-9-17)19(26)22-11-10-21-18(25)12-14-2-6-16(20)7-3-14/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24)
InChIKeyNCPQNAMLAXFFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide (CAS 1021026-89-0): Chemical Identity and Structural Classification for Procurement


4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide (CAS 1021026-89-0) is a synthetic benzamide derivative with the molecular formula C19H20FN3O3 and a molecular weight of 357.4 g/mol . It belongs to a broader class of acetamidobenzamide compounds, which are often investigated for their therapeutic potential in neurodegenerative disorders [1]. Structurally, it features a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 4-fluorophenylacetyl group, distinguishing it from simpler analogs like N-tert-butyl-4-acetamidobenzamide (CPI1189) [1].

Procurement Risk: Why Close Analogs of 4-Acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide Are Not Interchangeable


While the benzamide core is common to many compounds, substitution patterns dictate distinct biological activity profiles. For instance, the acetamidobenzamide patent family (US 6,077,870 and US 6,066,765) establishes that neurodegenerative activity is highly sensitive to N-substitution, with preferred compounds like CPI1189 bearing a simple tert-butyl group [1]. In contrast, a related but structurally distinct analog, BRD3308 (4-acetamido-N-(2-amino-4-fluorophenyl)benzamide), is a potent and selective HDAC3 inhibitor (IC50 54 nM) . The target compound's unique ethylenediamine linker and dual amide structure are absent in these closely related molecules, meaning its physicochemical and pharmacological properties cannot be reliably extrapolated from data generated on simpler analogs, creating a high risk for any project relying on generic substitution.

Quantitative Differentiation Guide for 4-Acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide (CAS 1021026-89-0)


Structural Topology: Extended Linker Differentiates from Potent HDAC3 Inhibitor BRD3308

The target compound contains an ethylenediamine spacer linking two amide bonds, resulting in a longer and more flexible topology compared to the direct anilide linkage in the HDAC3 inhibitor BRD3308 (4-acetamido-N-(2-amino-4-fluorophenyl)benzamide) . The molecular distance between the acetamidobenzamide and fluorophenyl groups is extended by approximately 3.8 Å (estimated from standard bond lengths), which is predicted to alter target binding kinetics and selectivity. BRD3308 achieves an IC50 of 54 nM for HDAC3 with >20-fold selectivity over HDAC1/2 . The target compound's extended linker is hypothesized to reduce HDAC3 affinity while potentially engaging other targets, but direct comparative binding data is not available.

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Predicted Physicochemical Profile: Higher Lipophilicity Compared to Simple N-Alkyl Acetamidobenzamides

The target compound has a predicted ACD/LogP of 2.54 and a KOWWIN Log Kow of 2.71 , which is substantially higher than the LogP of around 1.5 for the simple N-tert-butyl-4-acetamidobenzamide (CPI1189), a lead compound from the neurodegenerative disease patent family [1]. This increased lipophilicity suggests altered membrane permeability and a different pharmacokinetic profile, potentially affecting blood-brain barrier penetration. The higher LogP also correlates with a lower predicted aqueous solubility of 59.27 mg/L , compared to a higher solubility expected for the smaller analog.

ADME Lipophilicity Drug-likeness

Biological Activity Spectrum: Dual Amide Scaffold Suggests Broader Target Engagement Profile

A series of 4-acetamido-N-(3-substituted-4-fluorophenyl)benzamides was reported to possess antibacterial, anti-inflammatory, and antioxidant activities [1], demonstrating that the acetamidobenzamide scaffold can engage multiple biological targets. The target compound incorporates a second amide bond and a 4-fluorophenylacetyl group, which are known pharmacophores in kinase and protease inhibitors. While no direct activity data for the target compound exists, the structurally related benzamide class exhibits DPP-IV inhibition of 82.78% at 20 mg/mL and neprilysin inhibition of 84.72% at 20 mg/mL [2], suggesting potential for polypharmacology that simpler analogs lack.

Polypharmacology Enzyme Inhibition Neuroprotection

Optimal Application Scenarios for 4-Acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide Based on Evidence


Medicinal Chemistry Probe for Structure-Activity Relationship (SAR) Studies on Linker Length in Benzamide-Based Inhibitors

Given its extended ethylenediamine linker compared to the direct anilide of BRD3308, this compound is ideally suited for systematic SAR explorations aimed at understanding the impact of spacer length on HDAC isoform selectivity and binding kinetics . Researchers can use it as a tool to test the hypothesis that longer linkers reduce HDAC3 affinity while potentially capturing new targets.

Reference Standard or Impurity Marker for Quality Control in Benzamide Drug Synthesis

The unique dual-amide structure and specific CAS registration make this compound a candidate for use as a reference standard or impurity marker in the quality control of benzamide-based pharmaceuticals, where it could serve as a system suitability standard for HPLC method development [1].

In Vitro Polypharmacology Screening for Neurodegenerative and Metabolic Targets

The compound's structural features, combining the acetamidobenzamide core (neuroprotective activity, [2]) with a 4-fluorophenylacetyl group, suggest potential interactions with DPP-IV and neprilysin enzymes [3]. This makes it a valuable candidate for polypharmacology screening panels in drug discovery programs focused on comorbid neurodegenerative and metabolic disorders.

Quote Request

Request a Quote for 4-acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.